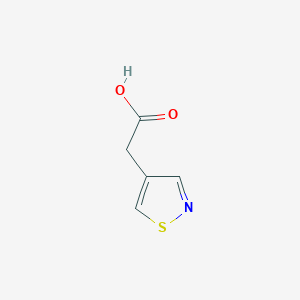

4-Isothiazoleacetic acid

CAS No.: 10271-93-9

Cat. No.: VC7934090

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10271-93-9 |

|---|---|

| Molecular Formula | C5H5NO2S |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | 2-(1,2-thiazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8) |

| Standard InChI Key | AVKFDJHAYWIHMX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NS1)CC(=O)O |

| Canonical SMILES | C1=C(C=NS1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-Isothiazoleacetic acid (IUPAC name: 2-(1,2-thiazol-4-yl)acetic acid) is a small organic molecule with the molecular formula C₅H₅NO₂S and a molecular weight of 157.16 g/mol . The compound consists of a five-membered isothiazole ring substituted at the 4-position with an acetic acid group. Its structure is characterized by a sulfur atom and a nitrogen atom within the aromatic ring, which confer unique electronic properties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 157.16 g/mol |

| Synonyms | 2-(4-Isothiazolyl)acetic acid |

| GHS Classification | Skin/Eye Irritant (Category 2) |

The planar isothiazole ring enables π-π interactions, while the carboxylic acid group facilitates hydrogen bonding, making it a versatile scaffold for drug design .

Synthesis and Characterization

4-Isothiazoleacetic acid is typically synthesized via nucleophilic substitution or cyclization reactions. One common route involves the condensation of 4-chloroisothiazole with glycine derivatives under basic conditions, followed by acid hydrolysis to yield the free carboxylic acid . Advanced purification techniques such as recrystallization from ethanol-water mixtures or column chromatography are employed to achieve high purity (>95%).

Spectroscopic characterization includes:

-

¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, H-3), 7.92 (s, 1H, H-5), 3.65 (s, 2H, CH₂), 2.90 (s, 1H, COOH).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, weak) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

| H335: Respiratory risk | P261: Avoid inhalation |

Handling requires nitrile gloves, safety goggles, and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume